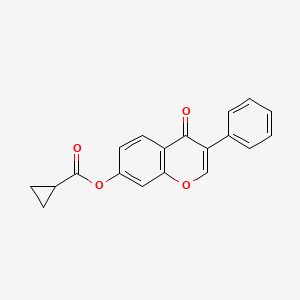

4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate” is a chemical compound with the linear formula C17H12O4 . It has a molecular weight of 280.283 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C17H12O4 . The CAS Number is 13020-22-9 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 280.283 . The compound has a linear formula of C17H12O4 .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

The synthesis and chemical properties of 4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate derivatives have been extensively studied. Researchers have developed novel synthetic routes to create chromene derivatives with potential applications in medicinal chemistry and material science.

- Novel Annulations and Cyclopropane Cleavage : The oxidative ring opening of cyclopropanes leads to the formation of oxepane derivatives or dihydrobenzofurans, showcasing the versatility of cyclopropane-containing chromenes in synthetic chemistry (Nevado, Ferrer, & Echavarren, 2004).

- Antioxidant and Antibacterial Agents : Chromene derivatives synthesized through one-pot reactions have shown good antioxidant activity and efficacy against bacterial strains, indicating their potential in developing new therapeutic agents (Subbareddy & Sumathi, 2017).

Pharmacological Activities

The pharmacological exploration of chromene derivatives extends to evaluating their potential as anticancer, antibacterial, and antioxidant agents. These studies contribute to the development of new drugs with improved efficacy and lesser side effects.

- Antibacterial Effects : Synthesized derivatives of 4-hydroxy-chromen-2-one have demonstrated high levels of bacteriostatic and bactericidal activity, emphasizing the role of chromene compounds in combating bacterial infections (Behrami & Dobroshi, 2019).

- Anticancer Activities : Indole-coumarin hybrids, incorporating chromen-2-one moieties, have been synthesized and evaluated for their anticancer activities. These compounds have shown promising results in cytotoxicity studies, particularly against breast adenocarcinoma cells (Kamath et al., 2015).

Material Science Applications

Chromene derivatives have also found applications in material science, particularly in the development of novel polymers and semiconducting materials.

- Polymer Synthesis : The ring-opening metathesis polymerization of cyclobutenes, including chromene derivatives, has led to the synthesis of polybutadienes with protic functionalities, showcasing the utility of chromene compounds in creating functional materials (Perrott & Novak, 1996).

- Semiconducting Materials : Chromen-2-one functionalized non-fullerene acceptors have been synthesized and characterized for use in bulk-heterojunction solar cells, demonstrating the potential of chromene derivatives in enhancing the efficiency of organic solar cells (Rao et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c20-18-15-9-8-14(23-19(21)13-6-7-13)10-17(15)22-11-16(18)12-4-2-1-3-5-12/h1-5,8-11,13H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXAOVSDYQLGGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Ethylphenoxy)-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2658394.png)

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine](/img/structure/B2658396.png)

![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2658402.png)

![Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2658405.png)

![6-Tert-butyl-2-[1-(3,3-diphenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2658409.png)